N-LIGNOCEROYL-D-SPHINGOSINE 1-BENZOATE
N-LIGNOCEROYL-D-SPHINGOSINE 1-BENZOATE
Brand Name:
Vulcanchem
CAS No.:
123446-98-0
VCID:
VC0055773
InChI:
InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O
Molecular Formula:
C49H87NO4
Molecular Weight:
754.238
N-LIGNOCEROYL-D-SPHINGOSINE 1-BENZOATE
CAS No.: 123446-98-0
Main Products
VCID: VC0055773
Molecular Formula: C49H87NO4
Molecular Weight: 754.238
CAS No. | 123446-98-0 |
---|---|
Product Name | N-LIGNOCEROYL-D-SPHINGOSINE 1-BENZOATE |
Molecular Formula | C49H87NO4 |
Molecular Weight | 754.238 |
IUPAC Name | [(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |
Standard InChI | InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |
Standard InChIKey | UGXMIJNTDRLPDS-ODNBOWEJSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume